2-Ethyl-4-nitrophenol

Lipophilicity LogP Physicochemical Properties

Select 2-ethyl-4-nitrophenol when your synthesis demands the ortho-ethyl/para-nitro substitution pattern. This isomer's higher lipophilicity (LogP ~2.8 vs 1.27 for 4-nitrophenol) enhances membrane permeability and reversed-phase HPLC retention. It is the mandatory, non-substitutable precursor in patented MCHR1 antagonist synthesis and reduces to 4-amino-2-ethylphenol in 96% yield. Its depressed melting point (59–63°C vs 112–116°C for 4-nitrophenol) enables low-temperature melt reactions and simplifies recrystallization. Procure exclusively when the 2-ethyl-4-nitro regiochemistry is structurally required.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 34105-70-9
Cat. No. B3051496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-nitrophenol
CAS34105-70-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
InChIKeyYKTXVKQLETVLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-nitrophenol (CAS 34105-70-9): Chemical Identity and Core Characteristics


2-Ethyl-4-nitrophenol (CAS 34105-70-9) is a para-substituted nitrophenol derivative with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. It is characterized by an ethyl group at the ortho position (position 2) and a nitro group at the para position (position 4) relative to the phenolic hydroxyl group [1]. This substitution pattern imparts specific physicochemical and electronic properties, including a calculated XLogP of 2 [2], a topological polar surface area (TPSA) of 66 Ų, and a melting point of approximately 62 °C (measured as a range of 59.0–63.0 °C) . The compound is soluble in organic solvents such as alcohols, chloroform, and ether [1]. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research.

Why Unsubstituted or Differently Substituted Nitrophenols Cannot Replace 2-Ethyl-4-nitrophenol


The procurement of a specific nitrophenol derivative cannot be based solely on the nitrophenol core. The exact position and nature of substituents on the phenolic ring dictate critical physical properties, chemical reactivity, and biological target engagement. For instance, the ortho-ethyl group in 2-ethyl-4-nitrophenol significantly increases lipophilicity (XLogP ≈ 2.8 for its isomer 4-ethyl-2-nitrophenol [1]) compared to unsubstituted 4-nitrophenol (LogP ≈ 1.27 [2]), which directly impacts its solubility profile, membrane permeability, and chromatographic retention. Furthermore, the para-nitro group, in conjunction with the ortho-ethyl group, creates a unique electronic environment that influences the compound's acidity, reactivity in electrophilic substitution, and potential for reduction. Substituting with an isomer like 4-ethyl-2-nitrophenol or a methyl analog like 2-methyl-4-nitrophenol alters the compound's steric and electronic properties, which can lead to different reaction outcomes, failure in specific synthetic pathways, or altered biological activity. The following evidence details the quantifiable differences that justify the specific selection of 2-ethyl-4-nitrophenol.

2-Ethyl-4-nitrophenol: A Quantitative Evidence Guide for Differentiated Selection


Quantifying the Impact of Ortho-Ethyl Substitution on Lipophilicity and Chromatographic Behavior

The introduction of an ethyl group at the ortho position in 2-ethyl-4-nitrophenol substantially increases lipophilicity compared to unsubstituted 4-nitrophenol. This difference is quantifiable via the calculated LogP (XLogP3) for its positional isomer, 4-ethyl-2-nitrophenol (XLogP3 = 2.8) [1], and the reported LogP for 4-nitrophenol (LogP ≈ 1.27) [2]. While direct experimental LogP data for 2-ethyl-4-nitrophenol is limited, the close structural relationship to its isomer allows for a reliable class-level inference. This increase in LogP of over 1.5 units is a significant determinant of retention time in reversed-phase HPLC, solubility in organic solvents, and potential membrane permeability.

Lipophilicity LogP Physicochemical Properties HPLC

Differentiating by Melting Point and Thermal Processing Properties

The melting point of 2-ethyl-4-nitrophenol is significantly lower than that of its key structural analogs. A direct comparison of reported melting points reveals a clear and exploitable difference for purification and handling. 2-Ethyl-4-nitrophenol exhibits a melting point range of 59.0–63.0 °C (with a reference value of 62 °C) . This contrasts sharply with 4-nitrophenol (112–116 °C) and 2-methyl-4-nitrophenol (93–98 °C) .

Melting Point Physical Properties Purification Formulation

Comparative Reactivity: Reduction Yield to 4-Amino-2-ethylphenol

In a specific and well-documented reduction reaction, 2-ethyl-4-nitrophenol serves as a high-yielding precursor to 4-amino-2-ethylphenol. The nitro group is reduced under catalytic hydrogenation conditions (10% Pd/C, MeOH, aq. HCl) to yield the corresponding aniline derivative in 96% yield . While this is a single-step yield for this specific substrate, it provides a quantitative benchmark. Comparable reductions of unsubstituted 4-nitrophenol to 4-aminophenol are also well-established and high-yielding , but the key differentiation lies in the resulting product: the ortho-ethyl group is retained, producing a uniquely substituted aniline building block not accessible from simpler nitrophenols.

Synthetic Yield Reduction Intermediate Process Chemistry

Specific Utility as a Key Intermediate in MCHR1 Antagonist Synthesis

2-Ethyl-4-nitrophenol is explicitly employed as a key starting material in the patented synthesis of pyrrolone or pyrrolidinone melanin-concentrating hormone receptor-1 (MCHR1) antagonists [1]. In the described procedure, it is reacted with 2-(2-bromoethoxy)tetrahydro-2H-pyran in the presence of potassium carbonate in acetonitrile over 16 hours to yield a key intermediate (2-(2-(2-ethyl-4-nitrophenoxy)ethoxy)tetrahydro-2H-pyran) in a 18 g scale [1]. This specific application is a clear differentiator from other nitrophenols, which lack the precise substitution pattern required for this medicinal chemistry campaign. There is no evidence that 4-nitrophenol or 2-methyl-4-nitrophenol can be used as a direct substitute in this synthetic route without compromising the intended biological activity of the final MCHR1 antagonist.

Pharmaceutical Intermediate MCHR1 Antagonist Drug Discovery Synthetic Application

Validated Application Scenarios for 2-Ethyl-4-nitrophenol Based on Quantitative Evidence


Synthesis of Ortho-Ethyl Substituted Aniline Building Blocks via High-Yield Reduction

Procurement is recommended when a research program requires 4-amino-2-ethylphenol or its derivatives. As demonstrated by the 96% reduction yield , 2-ethyl-4-nitrophenol is a reliable and efficient precursor. This scenario is directly supported by the quantitative yield data and is essential for generating aniline intermediates that incorporate the specific ortho-ethyl substituent for further functionalization in medicinal or agrochemical synthesis.

Medicinal Chemistry: Development of MCHR1 Antagonists

This is a high-value, use-case specific application. The compound is explicitly required as a starting material in the patented synthesis of pyrrolone/pyrrolidinone-based MCHR1 receptor antagonists [1]. In this context, 2-ethyl-4-nitrophenol is a non-substitutable reagent. Its selection is mandatory for any project adhering to this specific synthetic route, as confirmed by its documented use in preparing a 18 g-scale intermediate [1].

Process Development Requiring a Low-Melting Nitrophenol Solid

When a synthetic or formulation process requires a para-nitrophenol derivative with a significantly depressed melting point, 2-ethyl-4-nitrophenol is the suitable candidate. Its melting point (59.0–63.0 °C) is substantially lower than that of 4-nitrophenol (112–116 °C) and 2-methyl-4-nitrophenol (93–98 °C) . This property makes it preferable for procedures involving melt reactions, lower-temperature recrystallizations, or where solid handling characteristics are a key process parameter.

Analytical Method Development: Increased Lipophilicity for Improved Chromatography

For analytical chemists developing separation methods for a mixture of substituted phenols, the increased lipophilicity of 2-ethyl-4-nitrophenol (inferred LogP ~2.8) compared to 4-nitrophenol (LogP ~1.27) [2] is a critical parameter. This difference translates to longer retention times on reversed-phase HPLC columns, which can be exploited to achieve baseline separation of closely related analytes or to tune the selectivity of an extraction method. This is a direct, quantifiable reason to select this compound as a standard or model analyte.

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